molecular formula C6H10N4O B1519162 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1022962-66-8

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B1519162
CAS No.: 1022962-66-8
M. Wt: 154.17 g/mol
InChI Key: LOYKLDXYNWYWDS-UHFFFAOYSA-N
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Description

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4O It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Condensation Reaction: The starting materials, such as hydrazine and a suitable diketone, undergo a condensation reaction to form the pyrazole ring.

  • Methylation: The resulting pyrazole compound is then methylated using methylating agents like methyl iodide or dimethyl sulfate.

  • Amination: Finally, the pyrazole derivative is subjected to an amination reaction to introduce the amino group at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron powder and hydrogen gas (H2).

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 5-nitro-N,1-dimethyl-1H-pyrazole-4-carboxamide.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide: Similar structure but different position of the amino group.

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar core structure but lacks the N-methyl group.

Uniqueness: 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-amino-N,1-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKLDXYNWYWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653246
Record name 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022962-66-8
Record name 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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